2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-12-13-19(14-18(17)2)34(31,32)24-15-28(22-10-6-4-8-20(22)26(24)30)16-25(29)27-21-9-5-7-11-23(21)33-3/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFQJKNZBLGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with 2-methoxyaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups, leading to the formation of corresponding quinones and sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone and sulfoxide derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound includes a quinoline core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that may include the formation of the quinoline ring followed by sulfonylation and acetamide formation. The specific synthetic pathways can vary, but they often utilize starting materials such as 3,4-dimethylbenzenesulfonyl chloride and 2-methoxyphenyl acetamide.
Antimicrobial Properties
Research indicates that compounds with a similar structure to 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide exhibit significant antimicrobial activities. For example, studies have shown that derivatives of quinoline can inhibit bacterial growth effectively. The presence of the sulfonamide group enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various pathogens .
Anticancer Activity
The anticancer potential of this compound is noteworthy. Quinoline derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. This activity is often attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms .
Anti-inflammatory Effects
Compounds similar to this compound have shown promising anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Case Study 1: Antimicrobial Efficacy
A study conducted by Patel et al. (2013) evaluated the antimicrobial efficacy of quinoline derivatives against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to this compound displayed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2020), researchers synthesized a series of quinoline-based compounds and tested them against various cancer cell lines. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Phenylsulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(3-(Methylsulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the 3,4-dimethylphenyl group and the 2-methoxyphenyl group in 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide distinguishes it from similar compounds. These groups may confer unique biological activities and physicochemical properties, making it a compound of interest for further research.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dihydroquinoline core : Known for various pharmacological activities.
- Sulfonamide group : Often associated with antibacterial properties.
- Methoxyphenyl acetamide : May enhance lipophilicity and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.46 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide moiety suggests potential efficacy against bacterial infections. In vitro studies have shown that derivatives of quinoline can inhibit bacterial growth, particularly against Gram-positive strains.
Anticancer Properties
Studies have demonstrated that quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific compound has been noted for its ability to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell growth and survival.
The proposed mechanism of action involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacterial and cancer cells.
- Apoptosis Induction : It could activate apoptotic pathways leading to programmed cell death in malignant cells.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes crucial for bacterial metabolism.
Case Studies
-
Antibacterial Activity Study :
- A study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
-
Anticancer Efficacy :
- In a study involving human breast cancer cell lines (MCF-7), the compound showed significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
-
Toxicological Assessment :
- An assessment on human liver cells (HepG2) indicated low toxicity at therapeutic concentrations, with an LD50 greater than 100 µM, suggesting a favorable safety profile for further development.
Q & A
Basic: How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Methodological Answer:
To optimize synthesis, employ DoE to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and analyze their effects on yield and purity. For example:
- Factorial Design : Test interactions between variables (e.g., reaction time vs. temperature).
- Response Surface Methodology : Identify optimal conditions by modeling nonlinear relationships.
- Validation : Confirm results with confirmation runs under predicted optimal conditions.
Key Insight : DoE minimizes experimental runs while maximizing data quality, critical for scaling lab-scale reactions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Document SDS data (e.g., CAS 17172-81-5 analogs) for emergency reference .
Basic: Which spectroscopic techniques validate structural integrity post-synthesis?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., sulfonyl, methoxyphenyl groups).
- IR Spectroscopy : Verify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass).
- Elemental Analysis : Validate purity (C/H/N/S ratios) .
Advanced: How to resolve discrepancies between computational reaction predictions and experimental yields?
Methodological Answer:
- Pathway Validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways. Compare activation energies with experimental kinetics.
- Feedback Loop : Integrate experimental data (e.g., intermediate characterization) to refine computational models.
- Heterogeneity Checks : Test for solvent or catalyst effects not initially modeled .
Example : If computational models predict high yield but experiments show low conversion, re-examine solvent polarity or steric effects in the sulfonyl group .
Advanced: What strategies analyze crystal structure and conformational dynamics?
Methodological Answer:
- X-ray Diffraction : Resolve bond lengths/angles and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs).
- Conformational Analysis : Compare dihedral angles between aromatic rings (e.g., 3,4-dimethylbenzenesulfonyl vs. quinolinone planes).
- Thermal Ellipsoids : Assess molecular flexibility via anisotropic displacement parameters.
Insight : Polymorphism studies may reveal stability differences impacting bioavailability .
Advanced: How to design experiments for evaluating enzyme inhibition potential?
Methodological Answer:
- In Vitro Assays : Test against target enzymes (e.g., α-glucosidase) using spectrophotometric methods (IC₅₀ determination).
- Molecular Docking : Model interactions between the acetamide moiety and enzyme active sites (e.g., AutoDock Vina).
- SAR Studies : Synthesize analogs (e.g., vary substituents on the methoxyphenyl group) to identify critical pharmacophores .
Advanced: What computational tools predict environmental fate or degradation pathways?
Methodological Answer:
- EPI Suite : Estimate biodegradation half-lives and bioaccumulation potential.
- Atmospheric Modeling : Simulate oxidation pathways (e.g., OH radical reactions) using software like MCM v3.3.1.
- QSAR Models : Corrogate structural features with ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
